molecular formula C5H8ClNO3 B1330255 Ethyl (chloroacetyl)carbamate CAS No. 6092-47-3

Ethyl (chloroacetyl)carbamate

Cat. No. B1330255
CAS RN: 6092-47-3
M. Wt: 165.57 g/mol
InChI Key: WMKXMEBGSGFRMT-UHFFFAOYSA-N
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Description

Ethyl (chloroacetyl)carbamate is an ester of carbamic acid . It is a white solid and is not a component of polyurethanes . It is naturally formed during the fermentation process or during storage of fermented foods and has been detected in many types of fermented foods and alcoholic beverages .


Synthesis Analysis

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . New molecularly imprinted polymers (MIPs), which exhibit specific recognition of ethyl carbamate (EC) have been synthesized and studied . In this process, EC was the template molecule and b-cyclodextrin derivatives were employed as functional monomers in the molecular imprinting technique (MIT) .


Molecular Structure Analysis

The molecular formula for Ethyl (chloroacetyl)carbamate is C5H8ClNO3 . The molecular weight is 165.58 .


Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . The reaction is between urea that occurs naturally (as a yeast metabolite of arginine which is present in grape skins) and the ethanol generated during fermentation .


Physical And Chemical Properties Analysis

Ethyl (chloroacetyl)carbamate is a white solid . It has a molecular weight of 165.58 . The IUPAC name is ethyl chloroacetylcarbamate .

Scientific Research Applications

Fermented Beverage Safety

Ethyl (chloroacetyl)carbamate: has been studied for its role in the safety of fermented beverages. It’s known that ethyl carbamate can form naturally in these beverages and is considered carcinogenic and genotoxic . Research has focused on isolating strains like Clavispora lusitaniae Cl-p that can degrade ethyl carbamate, thereby reducing its content and improving the safety profile of fermented drinks .

Flavor Enhancement in Fermentation

In addition to safety improvements, certain strains that degrade ethyl carbamate have been found to enhance the flavor profile of fermented beverages. For instance, the aforementioned Clavispora lusitaniae Cl-p not only degrades ethyl carbamate but also contributes to the production of aroma and ester compounds, which are desirable for a richer flavor in products like rice wine .

Carcinogenicity Studies

Ethyl carbamate’s potential as a carcinogen has prompted extensive research into its effects. Studies have been conducted to understand the mechanisms of its formation, its presence in various foods and beverages, and its impact on health. This research is crucial for developing strategies to minimize exposure and risk .

Food Microbiology

The compound’s interaction with microorganisms during fermentation is of particular interest in food microbiology. By understanding how ethyl carbamate interacts with different strains of yeast and bacteria, scientists can manipulate fermentation processes to reduce the levels of this compound in the final product .

Genetic Modification for Arginine Metabolism

One approach to reducing ethyl carbamate content is through the genetic modification of Saccharomyces cerevisiae wine strains. By targeting pathways of arginine transport and metabolism, researchers aim to minimize the precursors that lead to ethyl carbamate formation during wine fermentation .

Technological Interventions in Winemaking

Beyond biological methods, technological interventions are also being explored. These include changes in grape cultivation, fermentation techniques, and storage conditions to prevent the formation of ethyl carbamate in wines. Such interventions are critical for maintaining the quality and safety of wine .

Enzymatic Degradation

The direct degradation of ethyl carbamate using enzymes is another area of application. Enzymes that can break down ethyl carbamate are being studied for their potential to be used in the food industry to ensure the safety of fermented foods and beverages .

Public Health Policy

Finally, the research on ethyl carbamate has implications for public health policy. By providing evidence-based guidelines on acceptable levels of ethyl carbamate in foods and beverages, regulatory agencies can better protect consumers from potential health risks .

Mechanism of Action

Target of Action

Ethyl (chloroacetyl)carbamate, also known as Ethyl carbamate, is an organic compound that is an ester of carbamic acid .

Mode of Action

Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It also arises by the action of ammonia on ethyl chloroformate

Biochemical Pathways

In alcoholic beverages, Ethyl carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . The metabolic pathway of Ethyl carbamate formation is partly shared with that of putrescine biosynthesis .

Pharmacokinetics

The compound’s solubility and other physicochemical properties are provided . These properties can impact the bioavailability of the compound, influencing its absorption and distribution in the body.

Result of Action

Ethyl carbamate has been used as an antineoplastic agent and for other medicinal purposes, but this application ended after it was discovered to be carcinogenic in 1943 . It is considered a carcinogen and is rarely used due to its potential to cause cancer . It was found to be toxic, carcinogenic, and largely ineffective in the treatment of multiple myeloma .

Action Environment

The formation of Ethyl carbamate is influenced by environmental factors such as temperature and duration of storage . In the context of winemaking, various approaches are used to minimize its content, including genetic modification of Saccharomyces cerevisiae wine strains, the use of lactic acid bacteria to consume arginine, direct degradation of Ethyl carbamate by enzymes and microorganisms, and different technological methods of grape cultivation, alcoholic fermentation, wine aging, and transportation .

Safety and Hazards

Ethyl carbamate is harmful to human health due to potential exposures through the consumption of alcoholic beverages . It is associated with the potential to cause cancer . Risk management actions were taken to help reduce exposures to ethyl carbamate .

Future Directions

The FDA has worked with domestic manufacturers and other government agencies to set voluntary limits for ethyl carbamate in wines and distilled spirits and to share information on reducing ethyl carbamate exposure . This study indicates that ferroptosis is a new mechanism for EC-caused toxicity due to Nrf2 inactivation and GSH depletion . It thus opens up a new avenue for the prevention and control of EC-induced oxidative damage, which will help ensure the safety of fermented food .

properties

IUPAC Name

ethyl N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-2-10-5(9)7-4(8)3-6/h2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKXMEBGSGFRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283674
Record name Ethyl (chloroacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (chloroacetyl)carbamate

CAS RN

6092-47-3
Record name 6092-47-3
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Record name Ethyl (chloroacetyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6092-47-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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